molecular formula C8H12ClNO2 B2993255 (5-Amino-2-methoxyphenyl)methanol;hydrochloride CAS No. 90087-08-4

(5-Amino-2-methoxyphenyl)methanol;hydrochloride

Cat. No.: B2993255
CAS No.: 90087-08-4
M. Wt: 189.64
InChI Key: ZJWMVNAFIZRBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-methoxyphenyl)methanol;hydrochloride is a chemical compound that belongs to the class of aromatic alcohols. It is characterized by the presence of an amino group and a methoxy group attached to a benzene ring, along with a methanol moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)methanol;hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzene, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydroxymethylation: The resulting 5-amino-2-methoxybenzene is subjected to hydroxymethylation, where formaldehyde is used to introduce the methanol group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxyphenyl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to modify the amino group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions.

Major Products

    Oxidation: 5-Amino-2-methoxybenzaldehyde or 5-Amino-2-methoxybenzoic acid.

    Reduction: Various reduced forms of the amino group.

    Substitution: Derivatives with different functional groups replacing the amino or methoxy groups.

Scientific Research Applications

(5-Amino-2-methoxyphenyl)methanol;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Amino-2-methoxyphenyl)methanol;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-methoxyphenyl)methanol
  • (5-Amino-2-methoxyphenyl)ethanol
  • (5-Amino-2-methoxyphenyl)propanol

Uniqueness

(5-Amino-2-methoxyphenyl)methanol;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it particularly valuable in applications requiring high solubility and stability.

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWMVNAFIZRBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.